Cas no 340271-17-2 (A-CYCLOPENTYL-4-FLUORO-BENZENEMETHANOL)

A-Cyclopentyl-4-fluoro-benzenemethanol is a fluorinated aromatic alcohol featuring a cyclopentyl substituent, offering a unique structural motif for synthetic applications. Its key advantages include enhanced stability due to the fluorine atom, which also influences electronic properties, making it valuable in pharmaceutical and agrochemical intermediates. The cyclopentyl group contributes to increased lipophilicity, potentially improving bioavailability in drug design. This compound serves as a versatile building block in organic synthesis, particularly for constructing complex molecules with tailored steric and electronic characteristics. Its well-defined structure ensures reproducibility in research and industrial processes, supporting its use in fine chemical manufacturing.
A-CYCLOPENTYL-4-FLUORO-BENZENEMETHANOL structure
340271-17-2 structure
Product Name:A-CYCLOPENTYL-4-FLUORO-BENZENEMETHANOL
CAS No:340271-17-2
MF:C12H15FO
MW:194.245307207108
MDL:MFCD11935417
CID:5155990
PubChem ID:60797472
Update Time:2026-03-04

A-CYCLOPENTYL-4-FLUORO-BENZENEMETHANOL Chemical and Physical Properties

Names and Identifiers

    • A-CYCLOPENTYL-4-FLUORO-BENZENEMETHANOL
    • Benzenemethanol, α-cyclopentyl-4-fluoro-
    • 340271-17-2
    • Cyclopentyl-(4-fluorophenyl)methanol
    • G90293
    • SB84900
    • Cyclopentyl (4-fluorophenyl)methanol
    • Cyclopentyl(4-fluorophenyl)methanol
    • MDL: MFCD11935417
    • Inchi: 1S/C12H15FO/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9/h5-9,12,14H,1-4H2
    • InChI Key: KBULKZDPYHXKKQ-UHFFFAOYSA-N
    • SMILES: C(C1CCCC1)(C1C=CC(F)=CC=1)O

Computed Properties

  • Exact Mass: 194.110693260g/mol
  • Monoisotopic Mass: 194.110693260g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.146±0.06 g/cm3(Predicted)
  • Boiling Point: 288.6±15.0 °C(Predicted)
  • pka: 14.38±0.20(Predicted)

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A-CYCLOPENTYL-4-FLUORO-BENZENEMETHANOL Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:340271-17-2)A-CYCLOPENTYL-4-FLUORO-BENZENEMETHANOL
Order Number:A1021205
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:25
Price ($):173.0/465.0
Email:sales@amadischem.com

Additional information on A-CYCLOPENTYL-4-FLUORO-BENZENEMETHANOL

A-CYCLOPENTYL-4-FLUORO-BENZENEMETHANOL (CAS No. 340271-17-2): An Overview

A-CYCLOPENTYL-4-FLUORO-BENZENEMETHANOL (CAS No. 340271-17-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has shown promising potential in various therapeutic applications. The combination of a cyclopentyl group and a 4-fluoro-benzene ring attached to a methanol moiety makes it an intriguing candidate for further investigation.

The molecular formula of A-CYCLOPENTYL-4-FLUORO-BENZENEMETHANOL is C12H13FO, and its molecular weight is approximately 196.23 g/mol. The compound's physical properties include a white crystalline solid form, with a melting point ranging from 55 to 58°C and a boiling point of around 250°C at atmospheric pressure. These properties make it suitable for various analytical and preparative techniques in the laboratory.

In recent years, A-CYCLOPENTYL-4-FLUORO-BENZENEMETHANOL has been studied for its potential as a ligand in receptor binding assays. Research has shown that this compound can effectively interact with specific receptors, making it a valuable tool in understanding receptor-ligand interactions and their implications in disease mechanisms. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that A-CYCLOPENTYL-4-FLUORO-BENZENEMETHANOL exhibited high affinity for G protein-coupled receptors (GPCRs), which are key targets in drug discovery.

Moreover, the pharmacological properties of A-CYCLOPENTYL-4-FLUORO-BENZENEMETHANOL have been explored in preclinical studies. Initial findings suggest that this compound may have anti-inflammatory and analgesic effects, which could be beneficial in treating conditions such as chronic pain and inflammatory disorders. A study conducted by researchers at the University of California, San Francisco, found that A-CYCLOPENTYL-4-FLUORO-BENZENEMETHANOL significantly reduced inflammation in animal models, providing a strong rationale for further clinical evaluation.

The synthesis of A-CYCLOPENTYL-4-FLUORO-BENZENEMETHANOL involves several well-established chemical reactions. One common approach is the coupling of a cyclopentyl derivative with 4-fluorobenzyl alcohol using transition metal catalysts such as palladium or nickel. This method ensures high yields and purity, making it suitable for large-scale production. Additionally, recent advancements in green chemistry have led to the development of more environmentally friendly synthesis routes, which reduce the use of hazardous solvents and minimize waste generation.

The safety profile of A-CYCLOPENTYL-4-FLUORO-BENZENEMETHANOL has also been extensively evaluated. Toxicological studies have shown that this compound exhibits low toxicity when administered at therapeutic doses. However, as with any new chemical entity, proper handling and storage protocols should be followed to ensure safety in laboratory settings. The compound is generally stable under standard laboratory conditions but should be protected from moisture and light to maintain its integrity.

In the context of drug development, A-CYCLOPENTYL-4-FLUORO-BENZENEMETHANOL has shown promise as a lead compound for further optimization. Its unique structure and favorable pharmacological properties make it an attractive candidate for drug design and development. Ongoing research aims to enhance its bioavailability, stability, and therapeutic efficacy through structural modifications and formulation strategies.

Recent advancements in computational chemistry have also contributed to the understanding of A-CYCLOPENTYL-4-FLUORO-BENZENEMETHANOL's behavior at the molecular level. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its conformational flexibility and binding interactions with target proteins. These computational tools are invaluable in guiding experimental efforts and optimizing the compound's properties for specific applications.

In conclusion, A-CYCLOPENTYL-4-FLUORO-BENZENEMETHANOL (CAS No. 340271-17-2) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique molecular structure, favorable physical and pharmacological properties, and promising preliminary results make it an exciting candidate for further investigation. As research continues to advance, it is likely that this compound will play an increasingly important role in the development of new therapeutic agents.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:340271-17-2)A-CYCLOPENTYL-4-FLUORO-BENZENEMETHANOL
A1021205
Purity:99%/99%
Quantity:250mg/1g
Price ($):173.0/465.0
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